molecular formula C9H20O B14677160 3-Methyl-2-octanol CAS No. 27644-49-1

3-Methyl-2-octanol

Cat. No.: B14677160
CAS No.: 27644-49-1
M. Wt: 144.25 g/mol
InChI Key: WQADSKJNOTZWML-UHFFFAOYSA-N
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Description

3-Methyl-2-octanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a methyl group attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-octanol can be synthesized through various methods. One common method involves the reduction of 3-methyl-2-octanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through the hydrogenation of 3-methyl-2-octanone over a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Scientific Research Applications

3-Methyl-2-octanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-octanol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

3-Methyl-2-octanol can be compared with other similar compounds such as:

    2-Methyl-3-octanol: Similar in structure but with the hydroxyl group on the third carbon.

    3-Methyl-3-octanol: Similar but with the hydroxyl group on the third carbon and an additional methyl group on the same carbon.

    Isoamyl alcohol (3-methyl-1-butanol): A shorter chain alcohol with a similar methyl group arrangement

These compounds share similar chemical properties but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in various fields .

Properties

CAS No.

27644-49-1

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-methyloctan-2-ol

InChI

InChI=1S/C9H20O/c1-4-5-6-7-8(2)9(3)10/h8-10H,4-7H2,1-3H3

InChI Key

WQADSKJNOTZWML-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(C)O

Origin of Product

United States

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